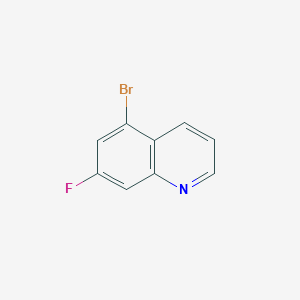

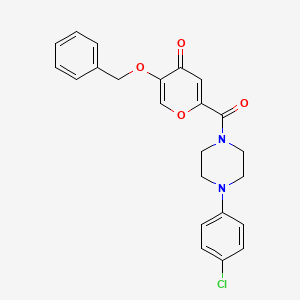

![molecular formula C15H11Cl2N3O B2868759 1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 320422-24-0](/img/structure/B2868759.png)

1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral and Antitubercular Activities

1-Methyl-1H-Indole-2,3-Dione derivatives, including those with hydrazone moieties, have shown potential in combating HIV and tuberculosis (TB). A study by Banerjee et al. (2011) synthesized novel indole-2,3-dione-3-(N-hydroxy/methoxy thiosemicarbazone) analogues and found them effective against both HIV-1 replication and Mycobacterium tuberculosis in both log and starved cultures, suggesting their dual antiviral and antitubercular activities (Banerjee et al., 2011).

Synthesis of Heterocyclic Compounds

Indole-2,3-diones are versatile in synthesizing a wide array of heterocyclic compounds. Al-Thebeiti (1994) demonstrated the synthesis of novel spiro[indoline‐3‐heterocycle]‐2‐one derivatives from indole-2,3-dione, highlighting its use in creating complex molecular structures (Al-Thebeiti, 1994).

Antibacterial Activities

Research into indole derivatives has shown their effectiveness as antimicrobial agents. Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and found them to exhibit inhibitory activities against various bacterial strains, demonstrating the antibacterial potential of indole-based compounds (Carrasco et al., 2020).

Photochemical Applications

Indole-2,3-dione derivatives also have applications in photochemistry. Dimitrijević et al. (2016) investigated the photolytic behavior of 1H-indole-2,3-dione derivatives and found them effective as UV absorbers, suggesting their potential in the pharmaceutical and cosmetic industries (Dimitrijević et al., 2016).

Anticancer Activities

The indole-2,3-dione structure is being explored for its anticancer properties. Sundaree et al. (2016) synthesized a series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides and evaluated them for antiproliferative activities against various cancer cell lines, indicating the potential of indole derivatives in cancer therapy (Sundaree et al., 2016).

Propriétés

IUPAC Name |

3-[(2,5-dichlorophenyl)diazenyl]-1-methylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O/c1-20-13-5-3-2-4-10(13)14(15(20)21)19-18-12-8-9(16)6-7-11(12)17/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCFQUWASWZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)

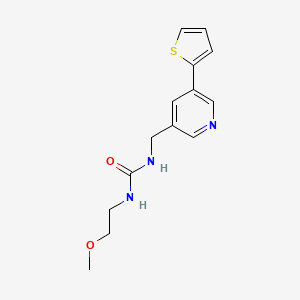

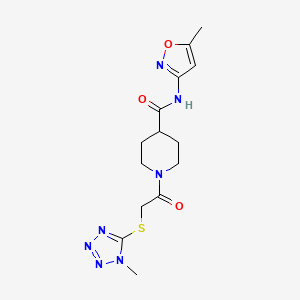

![4-(4-(Trifluoromethoxy)phenyl)-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2868679.png)

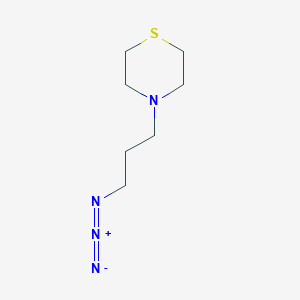

![4-[2-(4-Methoxyphenyl)ethyl]aniline](/img/structure/B2868680.png)

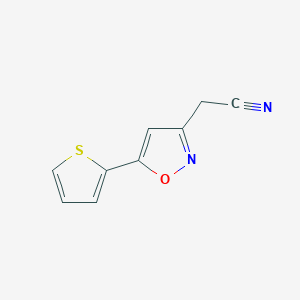

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)

![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2868698.png)

![3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2868699.png)